(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a dioxolane ring with ethoxy and methyl substituents, makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid typically involves the reaction of ethyl glyoxylate with a suitable chiral auxiliary under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxolane ring. The process may include steps such as esterification, cyclization, and hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester: This compound shares a similar dioxolane ring structure but differs in its substituents.
Ethyl acetate: While not structurally identical, ethyl acetate is another ester with applications in organic synthesis.
Uniqueness
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
303033-01-4 |
---|---|
Molecular Formula |
C8H12O7 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
(4R,5R)-2-ethoxy-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C8H12O7/c1-3-13-8(2)14-4(6(9)10)5(15-8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 |
InChI Key |
KCRMYQTYROMUAT-RFZPGFLSSA-N |
Isomeric SMILES |
CCOC1(O[C@H]([C@@H](O1)C(=O)O)C(=O)O)C |
Canonical SMILES |
CCOC1(OC(C(O1)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.